6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
The compound “6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It likely contains an imidazolium ring, which is a common structure in many organic compounds . Imidazolium compounds are often used in organic synthesis and have various industrial applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized from N-methylimidazole via quaternization, nitration, and metathesis reactions .Scientific Research Applications
Absorption and Metabolic Fate in Humans
Benzoxazinoids like 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, found in whole grain cereals and bakery products, have been studied for their absorption, metabolism, and excretion in humans. One study examined the absorption, metabolism, and excretion of dietary benzoxazinoids by analyzing plasma and urine from human volunteers after the intake of rye bread and rye buns. This study showed that certain benzoxazinoids, such as HBOA-Glc and DIBOA-Glc, were major circulating benzoxazinoids in humans. The study also identified significant phase II metabolism of these compounds, including sulfate and glucuronide conjugation, indicating complex metabolic pathways and interactions within the human body. The findings shed light on the dietary relevance of these compounds and their potential health effects due to their presence in commonly consumed foods (Adhikari et al., 2013).
Properties
IUPAC Name |
6-(1-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4,6,12H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRYXQYGRGVBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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